2-[(5-isopropyl-2-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide
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Overview
Description
2-[2-METHYL-5-(PROPAN-2-YL)PHENOXY]-N-[(PHENYLCARBAMOYL)AMINO]ACETAMIDE is a compound that belongs to the class of phenoxyacetamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, due to their unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-METHYL-5-(PROPAN-2-YL)PHENOXY]-N-[(PHENYLCARBAMOYL)AMINO]ACETAMIDE typically involves the reaction of 2-methyl-5-(propan-2-yl)phenol with chloroacetic acid under basic conditions to form 2-[2-methyl-5-(propan-2-yl)phenoxy]acetic acid. This intermediate is then reacted with phenyl isocyanate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[2-METHYL-5-(PROPAN-2-YL)PHENOXY]-N-[(PHENYLCARBAMOYL)AMINO]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenoxyacetamides.
Scientific Research Applications
2-[2-METHYL-5-(PROPAN-2-YL)PHENOXY]-N-[(PHENYLCARBAMOYL)AMINO]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine: Investigated for its potential use in drug development due to its pharmacological activities.
Mechanism of Action
The mechanism of action of 2-[2-METHYL-5-(PROPAN-2-YL)PHENOXY]-N-[(PHENYLCARBAMOYL)AMINO]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-[2-METHYL-5-(PROPAN-2-YL)PHENOXY]ACETIC ACID: Similar structure but lacks the phenylcarbamoyl group.
2-METHYL-5-(PROPAN-2-YL)PHENOL: A precursor in the synthesis of the target compound.
PHENOXYACETAMIDE DERIVATIVES: Various derivatives with different substituents on the phenoxy and acetamide groups.
Uniqueness
2-[2-METHYL-5-(PROPAN-2-YL)PHENOXY]-N-[(PHENYLCARBAMOYL)AMINO]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenylcarbamoyl group, in particular, contributes to its potential pharmacological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H23N3O3 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-[[2-(2-methyl-5-propan-2-ylphenoxy)acetyl]amino]-3-phenylurea |
InChI |
InChI=1S/C19H23N3O3/c1-13(2)15-10-9-14(3)17(11-15)25-12-18(23)21-22-19(24)20-16-7-5-4-6-8-16/h4-11,13H,12H2,1-3H3,(H,21,23)(H2,20,22,24) |
InChI Key |
KHUOOZPQVDVJPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCC(=O)NNC(=O)NC2=CC=CC=C2 |
solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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